(E)-5-Chloro-1-penteneboronic acid (E)-5-Chloro-1-penteneboronic acid
Brand Name: Vulcanchem
CAS No.: 37490-32-7
VCID: VC8179527
InChI: InChI=1S/C5H10BClO2/c7-5-3-1-2-4-6(8)9/h2,4,8-9H,1,3,5H2/b4-2+
SMILES: B(C=CCCCCl)(O)O
Molecular Formula: C5H10BClO2
Molecular Weight: 148.4 g/mol

(E)-5-Chloro-1-penteneboronic acid

CAS No.: 37490-32-7

Cat. No.: VC8179527

Molecular Formula: C5H10BClO2

Molecular Weight: 148.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-5-Chloro-1-penteneboronic acid - 37490-32-7

Specification

CAS No. 37490-32-7
Molecular Formula C5H10BClO2
Molecular Weight 148.4 g/mol
IUPAC Name [(E)-5-chloropent-1-enyl]boronic acid
Standard InChI InChI=1S/C5H10BClO2/c7-5-3-1-2-4-6(8)9/h2,4,8-9H,1,3,5H2/b4-2+
Standard InChI Key AWQUWTLNJDUEMT-DUXPYHPUSA-N
Isomeric SMILES B(/C=C/CCCCl)(O)O
SMILES B(C=CCCCCl)(O)O
Canonical SMILES B(C=CCCCCl)(O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

(E)-5-Chloro-1-penteneboronic acid features a five-carbon chain with a boronic acid group (B(OH)2\text{B(OH)}_2) at the first position, a trans-configured double bond between carbons 1 and 2, and a chlorine atom at the terminal (5th) carbon (Figure 1) . The E stereochemistry is critical for its reactivity in cross-coupling reactions, as it minimizes steric hindrance during transmetalation steps .

Table 1: Key Structural Properties

PropertyValue/DescriptionSource
Molecular FormulaC5H10BClO2\text{C}_5\text{H}_{10}\text{BClO}_2
Molecular Weight148.40 g/mol
CAS Registry Number37490-32-7
SMILES NotationB(/C=C/CCCCl)(O)O\text{B(/C=C/CCCCl)(O)O}
InChI KeyAWQUWTLNJDUEMT-DUXPYHPUSA-N

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via halogenation of penteneboronic acid precursors or through stereoselective hydroboration of 5-chloro-1-pentyne . A patented method involves the Pd-catalyzed coupling of alkenyl halides with bis(pinacolato)diboron, followed by chloride substitution .

Key Reaction Conditions:

  • Catalysts: Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4, PdCl2(dppf)\text{PdCl}_2(\text{dppf})

  • Solvents: Tetrahydrofuran (THF)/water mixtures

  • Temperature: 65–90°C

Purification and Characterization

Purification is achieved via column chromatography (silica gel, eluent: dichloromethane/methanol) . Purity ≥95% is confirmed by HPLC and NMR spectroscopy . The trans-configuration is validated by 1H^1\text{H}-NMR coupling constants (J=15.6HzJ = 15.6 \, \text{Hz}) between the vinylic protons .

Physicochemical Properties

Spectral Data

  • IR (ATR): Peaks at 3200–3400 cm1^{-1} (B–OH stretch), 1206 cm1^{-1} (C=S stretch, if present in derivatives) .

  • 1H^1\text{H}-NMR (DMSO-d6_6): δ 1.45–1.60 (m, 2H, CH2_2), 2.10–2.25 (m, 2H, CH2_2), 5.50–5.70 (d, 1H, CH=CH), 6.10–6.30 (d, 1H, CH=CH) .

Table 2: Thermal and Solubility Data

PropertyValueSource
Melting PointNot reported (liquid at RT)
SolubilityTHF, DMSO, methanol; insoluble in hexane
StabilityAir-sensitive; store under inert gas

Applications in Organic Synthesis

Suzuki–Miyaura Cross-Coupling

The compound’s boronic acid group facilitates C–C bond formation in palladium-catalyzed reactions. For example, it couples with aryl halides to yield substituted alkenes, which are intermediates in drug discovery .

Case Study:
In the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, (E)-5-chloro-1-penteneboronic acid introduced a chlorine-terminated alkene moiety, enhancing electronic delocalization in nonlinear optical materials .

Pharmaceutical Intermediates

Derivatives of this compound are explored as protease inhibitors and kinase modulators due to their ability to mimic peptide bonds . Its chlorine atom also improves metabolic stability in vivo .

Future Research Directions

  • Mechanistic Studies: Elucidate its role in stereoselective couplings using DFT calculations .

  • Biological Screening: Evaluate antimicrobial and anticancer activities of its derivatives .

  • Material Science: Develop conjugated polymers for organic photovoltaics .

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